3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one
Description
The compound 3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one is a coumarin derivative featuring a benzothiazole moiety and a substituted piperidine group. Its molecular formula is C₂₄H₂₄N₂O₃S (molecular weight: 420.534 g/mol) . The benzothiazole group enhances π-π interactions in biological systems, while the 2-ethylpiperidinylmethyl substituent likely influences lipophilicity and membrane permeability. The 7-hydroxy group on the coumarin scaffold is critical for hydrogen bonding, a common feature in bioactive coumarins .
Properties
Molecular Formula |
C24H24N2O3S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C24H24N2O3S/c1-2-16-7-5-6-12-26(16)14-18-20(27)11-10-15-13-17(24(28)29-22(15)18)23-25-19-8-3-4-9-21(19)30-23/h3-4,8-11,13,16,27H,2,5-7,12,14H2,1H3 |
InChI Key |
ZDLIHEROBSNOIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzothiazole and chromenone intermediates. One common method involves the acylation of 2-aminobenzenethiol with methyl chloroformate in pyridine, followed by heating with zinc dust in glacial acetic acid to form 1,3-benzothiazol-2(3H)-one . This intermediate can then be alkylated and further modified to introduce the piperidine and chromenone moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution on the piperidine ring could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzothiazole and coumarin moieties exhibit significant anticancer properties. A study demonstrated that derivatives of 7-hydroxycoumarin can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound under discussion has shown promising results in enhancing the efficacy of existing chemotherapeutic agents through synergistic effects, particularly against breast and lung cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Fluorescent Probes
The unique structural characteristics of this compound make it suitable for use as a fluorescent probe in biochemical assays. Its ability to bind specifically to certain proteins allows for the visualization of cellular processes in real-time, particularly in studies involving macrophage migration inhibitory factor (MIF), which plays a critical role in inflammation and cancer progression .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory responses. The binding affinity and specificity to these enzymes could lead to the development of new anti-inflammatory drugs .
Polymer Chemistry
In material science, derivatives of this compound have been incorporated into polymer matrices to enhance their optical properties. The incorporation of fluorescent coumarin derivatives into polymers has led to materials with improved photostability and fluorescence efficiency, making them suitable for applications in sensors and light-emitting devices .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The chromenone structure may also contribute to its biological activity by interacting with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperidine Ring
The target compound’s 2-ethylpiperidinylmethyl group distinguishes it from closely related analogs:
- 3-(1,3-Benzothiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one (C₂₃H₂₂N₂O₃S, MW 406.5) : The 2-methyl group may enhance rigidity in the piperidine ring, affecting conformational stability.
- 3-(Benzothiazol-2-yl)-8-[(4-methylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one (C₂₃H₂₂N₂O₃S, MW 406.5) : The 4-methyl substitution could influence solubility due to spatial orientation.
Core Scaffold Modifications
- D719 (3-(1,3-Benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one): This analog replaces the piperidine with a bis(2-hydroxyethyl)amino group, demonstrating anti-HIV activity (EC₅₀ = 4.33 µM) . The polar hydroxyethyl groups may enhance solubility but reduce blood-brain barrier penetration compared to piperidine derivatives.
Flavone vs. Coumarin Scaffolds
Compounds like 8-([1,3]benzothiazol-2-yl)-7-methoxyflavones replace the coumarin core with a flavone structure.
Physicochemical Properties
*Predicted values based on structural analogs.
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of coumarin exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown high activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Coumarin Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Staphylococcus pneumoniae | High |
| Compound B | Pseudomonas aeruginosa | Moderate |
| Compound C | Bacillus subtilis | Low |
In a study conducted by researchers, several benzothiazole derivatives demonstrated potent antimicrobial effects, suggesting that the structural features of these compounds play a critical role in their efficacy against pathogens .
Anticancer Properties
Coumarin derivatives have been extensively studied for their anticancer potential. The compound in focus has shown promise in inhibiting cancer cell proliferation in various models. For example, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic markers.
Case Study: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that the compound significantly reduced cell viability when treated at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, coumarin derivatives are also noted for their anti-inflammatory and antioxidant properties. The compound has been shown to inhibit inflammatory cytokines and reduce oxidative stress markers in cellular models.
Table 2: Summary of Pharmacological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces inflammatory cytokines |
| Antioxidant | Lowers oxidative stress levels |
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzothiazole moiety may inhibit key enzymes involved in bacterial metabolism or cancer progression.
- Cell Signaling Modulation : The compound can affect signaling pathways related to apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties may help mitigate oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
